molecular formula C19H17ClN2O2S B2877837 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 301176-10-3

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2877837
CAS No.: 301176-10-3
M. Wt: 372.87
InChI Key: LAKZCFHPYXZUEK-UHFFFAOYSA-N
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Description

“N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide” is a chemical compound with the molecular formula C19H17ClN2O2S. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a chlorobenzyl group and a methylphenoxy group.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 372.87. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Researchers have developed methods for synthesizing and analyzing the structure of similar thiazole derivatives. These compounds are synthesized through various chemical reactions and characterized using techniques like NMR, IR, and elemental analysis. The structural elucidation of these compounds aids in understanding their chemical properties and potential for further modification for various applications (Li Ying-jun, 2012), (P. Yu et al., 2014).

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. The synthesized compounds have been investigated for their antitumor activities against various cancer cell lines. These studies are significant for understanding how modifications to the thiazole structure can influence anticancer activity and could lead to the development of new anticancer agents (A. Evren et al., 2019).

Anti-inflammatory Activity

Research has also been conducted on thiazole derivatives for their anti-inflammatory properties. Some derivatives have shown significant anti-inflammatory activity in preclinical models, suggesting their potential as leads for developing new anti-inflammatory drugs. These findings highlight the versatility of thiazole compounds in therapeutic applications (K. Sunder & Jayapal Maleraju, 2013).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have provided insights into their electronic properties, light harvesting efficiency, and potential applications in photovoltaic cells. These studies contribute to our understanding of the molecular characteristics that govern the electronic behavior of these compounds, which could be pivotal for their application in dye-sensitized solar cells (Y. Mary et al., 2020).

Antimicrobial Activity

The antimicrobial activities of thiazole derivatives against various bacterial and fungal strains have been assessed, indicating their potential as antimicrobial agents. The exploration of these compounds' antimicrobial properties could lead to the development of new treatments for infectious diseases (N. Badiger et al., 2013).

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-4-2-7-16(8-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-3-6-15(20)9-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKZCFHPYXZUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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